3-Nitro-9-phenyl-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-9-phenylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-20(22)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19(18)13-6-2-1-3-7-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBVPXSJQPWOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Classical Electrophilic Nitration:this is the Most Direct Route, Involving the Nitration of 9 Phenylcarbazole Using a Nitrating Agent, Typically a Mixture of Nitric and Sulfuric Acids.
Efficiency: While potentially high-yielding, this reaction often suffers from a lack of regioselectivity, producing a mixture of isomers (e.g., 1-nitro, 3-nitro) that requires extensive purification, thereby lowering the isolated yield of the desired product.
Scalability: The procedure is scalable, as the reagents are inexpensive and the reaction conditions are straightforward. However, large-scale nitrations present significant safety and handling challenges.
Green Chemistry: This method scores poorly from a green chemistry perspective. It uses corrosive and hazardous acids, generates significant acidic waste (low atom economy), and the purification process requires large volumes of solvents, leading to a high E-factor. researchgate.net
Cadogan Cyclization:this Route Involves the Reductive Cyclization of a Pre Assembled Nitro Biaryl or Terphenyl Precursor. for 3 Nitro 9 Phenyl 9h Carbazole, a Potential Precursor Would Be 2,4 Dinitro 1,1 :2 ,1 Terphenyl.
Scalability: The synthesis of the precursor can be complex for large-scale production. The use of stoichiometric amounts of phosphine (B1218219) reagents can also be a drawback for scalability due to cost and waste generation (triphenylphosphine oxide).
Metal Free and Multi Component Routes:as Discussed in the Previous Section, These Routes Offer a Modern, Greener Alternative.
Reduction Reactions of the Nitro Group
The reduction of the nitro group is a fundamental transformation of 3-Nitro-9-phenyl-9H-carbazole, providing a crucial pathway to synthetically valuable amino derivatives. This conversion is of significant interest for creating materials with specific electronic and optical properties. nih.gov
Selective Reduction to 3-Amino-9-phenyl-9H-carbazole and Other Amino Derivatives
The primary product of the reduction of this compound is 3-Amino-9-phenyl-9H-carbazole. This reaction is a highly efficient method for introducing an amino group onto the carbazole (B46965) framework. The resulting amine is a versatile intermediate for the synthesis of more complex molecules, including dyes, polymers, and pharmacologically relevant compounds. researchgate.net
The transformation is generally selective, with the nitro group being reduced without affecting the integrity of the carbazole or phenyl rings. Further reactions can be carried out on the resulting amino group. For instance, in related 9-ethylcarbazole (B1664220) systems, the 3-amino derivative has been used to synthesize N,N-bis(4-nitrophenyl) derivatives, which are then subsequently reduced to form diamine structures. tubitak.gov.tr This suggests that 3-Amino-9-phenyl-9H-carbazole can serve as a building block for larger, multi-functionalized carbazole-based molecules. researchgate.nettubitak.gov.tr
Catalytic Systems and Reducing Agents Employed (e.g., Hydrogenation, Microwave-Assisted Reduction)
A variety of catalytic systems and reducing agents have been successfully employed for the reduction of aromatic nitro compounds, and these methods are applicable to this compound. The choice of reagent can influence reaction conditions, selectivity, and yield.
Catalytic Hydrogenation: This is a widely used industrial method. wikipedia.org It typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. mdpi.com Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel, and Platinum(IV) oxide are common. wikipedia.orgorganic-chemistry.org Transfer hydrogenation offers a safer alternative to using hydrogen gas, employing hydrogen donors like triethylsilane or 1,4-cyclohexadiene (B1204751) in conjunction with a catalyst like Pd/C. organic-chemistry.orgresearchgate.net
Metal-Based Reducing Agents: Various metals in acidic or neutral media are effective for nitro group reduction.
Tin(II) Chloride (SnCl₂): A classic and reliable method for the reduction of nitroarenes. wikipedia.org
Iron (Fe): Often used in acidic media (e.g., with HCl or acetic acid) or with calcium chloride, it provides an economical and efficient reduction system. wikipedia.orgorganic-chemistry.org
Zinc (Zn): Zinc dust in the presence of ammonium (B1175870) chloride can also be used. wikipedia.org
Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce nitro groups, often with the aid of a transition metal catalyst to accelerate the reaction. mdpi.comunimi.it
Microwave-Assisted Reduction: The use of microwave irradiation can dramatically shorten reaction times. researchgate.net Systems combining microwave heating with catalysts have proven effective. For example, methods using oxo-rhenium complexes with phenylsilane (B129415) under microwave conditions have been reported for the reduction of aromatic nitro compounds. researchgate.netuzh.ch Another microwave-assisted approach involves catalytic transfer hydrogenation with Pd/C or Pt/C and 1,4-cyclohexadiene, often completing the reaction within minutes. researchgate.net
| Catalyst/Reagent | Reducing Agent/Conditions | Method Type | Reference |
|---|---|---|---|
| Pd/C, Pt/C, Raney Ni | H₂ (Hydrogen Gas) | Catalytic Hydrogenation | wikipedia.org |
| Pd/C | Triethylsilane | Catalytic Transfer Hydrogenation | organic-chemistry.org |
| Pd/C, Pt/C | 1,4-Cyclohexadiene | Microwave-Assisted Transfer Hydrogenation | researchgate.net |
| Iron (Fe) | HCl or Acetic Acid | Metal/Acid Reduction | wikipedia.orgorganic-chemistry.org |
| Tin(II) Chloride (SnCl₂) | HCl | Metal Salt Reduction | wikipedia.org |
| Oxo-rhenium complexes | Phenylsilane | Microwave-Assisted Catalysis | researchgate.net |
| Sodium Borohydride (NaBH₄) | Aqueous/Protic Solvent (often with catalyst) | Hydride Reduction | mdpi.comunimi.it |
Elucidation of Reaction Mechanisms for Nitro Group Transformations
The reduction of an aromatic nitro group to an amine is a six-electron reduction that proceeds through several intermediate stages. nih.gov The most widely accepted pathway for this transformation is the Haber-Lukashevich mechanism, which involves the sequential formation of nitroso and hydroxylamine (B1172632) intermediates. orientjchem.org
The general mechanism is as follows:
Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced by two electrons to a nitroso group (Ar-N=O).
Nitroso to Hydroxylamine: The nitroso intermediate is then further reduced by two electrons to a hydroxylamine derivative (Ar-NHOH). mdpi.com
Hydroxylamine to Amine: Finally, the hydroxylamine is reduced by another two electrons to the final amine product (Ar-NH₂). nih.gov
Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂
Under certain conditions, condensation reactions between these intermediates can occur, leading to side products like azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) compounds, which can then be further reduced to the amine. orientjchem.orgbris.ac.uk However, with appropriate control of the reaction conditions and choice of reducing agent, the reaction can be driven selectively towards the formation of the desired amine. unimi.it The introduction of the electron-donating amino group onto the aromatic ring can sometimes hinder the reduction of any other nitro groups that may be present on the molecule. nih.gov
Nucleophilic and Electrophilic Substitution Reactions
Potential for Nucleophilic Aromatic Substitution Involving the Nitro Group
The presence of the strongly electron-withdrawing nitro group at the 3-position significantly activates the carbazole ring system for Nucleophilic Aromatic Substitution (SNAr). In a typical SNAr mechanism, a nucleophile attacks an aromatic ring that is substituted with a strong electron-withdrawing group, leading to the displacement of a leaving group. nih.gov
For this compound, the nitro group at C-3 makes the ortho (C-2, C-4) and para (C-6) positions electronically deficient and thus susceptible to attack by strong nucleophiles. If a suitable leaving group (like a halogen) were present at one of these activated positions, SNAr would be a highly probable reaction pathway. Even without a traditional leaving group, related vicarious nucleophilic substitution (VNS) reactions could potentially occur. This reactivity is a key consideration for the further functionalization of the carbazole core.
Electrophilic Aromatic Substitution on the Phenyl and Carbazole Moieties
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, proceeding via a two-step mechanism involving the attack of an electrophile by the aromatic π-system to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edu
In this compound, there are two aromatic systems that can undergo EAS: the carbazole nucleus and the N-phenyl ring. The outcome of an EAS reaction is governed by the directing effects of the existing substituents.
Oxidative Transformations of the Carbazole Core
The carbazole core is susceptible to oxidative transformations, which can be initiated by atmospheric radicals or through biological pathways. In the atmosphere, the primary degradation process for carbazoles is oxidation, particularly by hydroxyl (OH) radicals during the daytime. mdpi.com Theoretical studies on the gas-phase oxidation of the parent carbazole molecule show that OH radicals can react via two main pathways: H-atom abstraction or OH addition. The subsequent reactions of the carbazole-OH adducts with molecular oxygen (O₂) can lead to the formation of various hydroxycarbazoles. mdpi.com These processes are typically highly exothermic. mdpi.com
Biotransformation by bacteria presents another route for the oxidation of the carbazole skeleton. Studies on 9H-carbazole using various strains of biphenyl-utilizing bacteria have demonstrated the formation of hydroxylated metabolites. nih.gov The primary products of these microbial oxidations are typically 9H-carbazol-1-ol and 9H-carbazol-3-ol. nih.govresearchgate.net The formation of these products indicates that enzymatic systems, such as dioxygenases, can effectively introduce hydroxyl groups onto the aromatic core. nih.gov
| Oxidation Method | Reactant/Organism | Major Products | Reference |
| Atmospheric Oxidation | OH Radical / O₂ | Hydroxycarbazoles | mdpi.com |
| Biotransformation | Biphenyl-utilizing bacteria | 9H-carbazol-1-ol, 9H-carbazol-3-ol | nih.govresearchgate.net |
Photodegradation Studies and Stability under Irradiation
The stability of carbazole derivatives under irradiation is a critical factor, as photochemical reactions are a significant pathway for their transformation in the environment. mdpi.com The interaction of these molecules with light begins with the absorption of photons, which can lead to photolysis or photosensitized reactions. nih.gov
A photophysical study conducted on the closely related isomer, 2-nitro-3-phenyl-9H-carbazole, provides insight into the light-absorbing properties of this class of compounds. The analysis in a dichloromethane (B109758) solution revealed a broad absorption band between 260 nm and 410 nm. nih.gov A lower energy peak around 350 nm is attributed to the formation of a carbazole dimer excimer. nih.gov When excited at 350 nm, the compound exhibits a dominant blue-violet emission peak at approximately 400 nm, which is associated with the emission from this carbazole excimer. nih.gov The direct photodegradation of other complex heterocyclic molecules under simulated solar light has been shown to result in the formation of photoisomers and cyclization products. nih.gov
| Photophysical Property | Value / Observation | Reference |
| Absorption Band | 260 - 410 nm | nih.gov |
| Lower Energy Absorption Peak | ~350 nm | nih.gov |
| Emission Peak (λex = 350 nm) | ~400 nm (Blue-violet) | nih.gov |
| Inferred Photoproducts | Photoisomers, Cyclization Products | nih.gov |
Fundamental Mechanistic Understanding of Carbazole Functionalization (e.g., C-H Activation, Cyclization)
The functionalization of the carbazole ring system is essential for synthesizing novel derivatives and is often achieved through cyclization reactions to form the core or through direct C-H activation to modify it.
Cyclization Mechanisms:
The formation of the carbazole skeleton itself is a key cyclization process. The Cadogan reaction, a reductive cyclization of nitroaromatic compounds, is a classic method for synthesizing carbazoles and other heterocycles. nih.gov This reaction typically proceeds at high temperatures using phosphorus-based reagents and is widely believed to occur via a nitrene intermediate that is generated by the deoxygenation of the nitro group. nih.gov The synthesis of a structural isomer, 2-nitro-3-phenyl-9H-carbazole, utilizes a single Cadogan ring closure as the final step to form the carbazole ring. nih.gov Another classical method is the Graebe-Ullmann carbazole synthesis, which involves the thermal decomposition of a triazole in a radical-based process. youtube.com In biological systems, the synthesis of carbazole alkaloids can involve an unprecedented deprotonation-initiated oxidative cyclization catalyzed by enzymes. nih.gov
C-H Activation Mechanisms:
Transition metal-catalyzed C-H activation has become a powerful strategy for the direct functionalization of the carbazole core, offering high regioselectivity. chim.it These reactions typically rely on a directing group attached to the carbazole nitrogen, which coordinates to the metal center and facilitates a regioselective cyclometallation at a specific C-H bond. chim.it Subsequent steps involving the coupling partner and reductive elimination yield the functionalized product. chim.it Various catalytic systems have been developed for the site-selective functionalization of carbazoles. For instance, ruthenium catalysts have been used for C4-selective alkylation via σ-activation. nih.gov Similarly, palladium-catalyzed C-H alkylation and acylation have been achieved at the C1 position using norbornene as a transient directing mediator, which proceeds through a six-membered palladacycle intermediate. nih.gov Other metals have also been employed to target different positions on the carbazole ring. chim.it
| Functionalization Type | Method | Mechanism/Key Feature | Site | Reference |
| Cyclization | Cadogan Reaction | Reductive cyclization via nitrene intermediate | Forms core | nih.govnih.gov |
| Graebe-Ullmann Synthesis | Radical process from triazole decomposition | Forms core | youtube.com | |
| Biosynthesis | Enzyme-catalyzed oxidative cyclization | Forms core | nih.gov | |
| C-H Activation | Ruthenium Catalysis | σ-activation with pyrimidine (B1678525) directing group | C4 | nih.gov |
| Palladium Catalysis | Transient directing mediator (norbornene) | C1 | nih.gov | |
| Rhodium Catalysis | Cationic Rh complex with directing group | C1 | chim.it | |
| Nickel Catalysis | Bidentate directing group (8-aminoquinoline) | C2 | chim.it |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule, offering detailed insights into its structure and connectivity. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in defining the arrangement of its constituent atoms.
¹H NMR for Proton Environment Analysis and Isomer Differentiation
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the signals are indicative of the electronic environment and spatial relationships of the protons.
The presence of the electron-withdrawing nitro group at the C-3 position and the phenyl group at the N-9 position significantly influences the chemical shifts of the aromatic protons on the carbazole skeleton. Protons in proximity to the nitro group are expected to be deshielded and resonate at a lower field (higher ppm values). Conversely, the protons on the phenyl group will exhibit their own characteristic signals, influenced by their rotational freedom around the N-C bond.
A critical application of ¹H NMR in the study of substituted carbazoles is the differentiation between isomers. For instance, the substitution pattern on the carbazole ring system gives rise to unique sets of proton signals. The distinct coupling patterns and chemical shifts allow for the unambiguous assignment of the nitro group to the C-3 position, distinguishing it from other possible isomers such as 2-nitro- or 4-nitro-9-phenyl-9H-carbazole. The analysis of these spectra often involves comparing experimental data with theoretical predictions from computational models to confirm the structural assignment. chemicalbook.com
Table 1: Representative ¹H NMR Data for Carbazole Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 9-Phenylcarbazole (B72232) | Aromatic | 7.20-8.20 | m |
| 2-Nitro-3-phenyl-9H-carbazole | H-1 | 8.39 | s |
| H-4 | 8.09 | d | |
| Aromatic | 7.32-8.05 | m |
Note: This table provides representative data for related compounds to illustrate typical chemical shift ranges. Specific data for this compound is required for a precise analysis.
¹³C NMR for Carbon Skeleton Characterization
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being highly sensitive to its local electronic environment.
The carbon atom attached to the nitro group (C-3) is expected to show a significant downfield shift due to the strong electron-withdrawing nature of the nitro functionality. The carbons of the phenyl group will also have characteristic chemical shifts. The quaternary carbons, such as those at the fusion points of the rings and the point of attachment of the phenyl group, can also be identified. The chemical shifts of the carbazole carbons are influenced by the substitution pattern, providing further confirmation of the compound's structure.
Table 2: Representative ¹³C NMR Data for Carbazole Derivatives
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 9-Phenylcarbazole | Aromatic | 109.7-140.9 |
| 1-Nitro-9H-carbazole | Aromatic | 111.6-139.7 |
Note: This table provides representative data for related compounds to illustrate typical chemical shift ranges. Specific data for this compound is required for a precise analysis.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Identification of Characteristic Functional Group Frequencies and Band Assignments
The FT-IR and FT-Raman spectra of this compound are characterized by a series of absorption bands corresponding to the vibrational modes of its specific functional groups.
Key characteristic frequencies include:
N-O Stretching: The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch typically found in the 1550-1500 cm⁻¹ region and a symmetric stretch in the 1355-1315 cm⁻¹ range. esisresearch.org These are often strong and sharp peaks in the IR spectrum.
C-N Stretching: The stretching vibration of the C-N bond of the phenyl-substituted nitrogen is also a key feature.
Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are observed in the 1600-1450 cm⁻¹ region.
Out-of-Plane C-H Bending: These bands, found in the 900-675 cm⁻¹ region, are indicative of the substitution pattern on the aromatic rings.
Detailed band assignments are often supported by computational calculations, which can predict the vibrational frequencies and modes, aiding in the interpretation of the experimental spectra. nih.gov
Table 3: General FT-IR and FT-Raman Band Assignments for Substituted Carbazoles
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Asymmetric NO₂ Stretch | 1550-1500 |
| Aromatic C=C Stretch | 1600-1450 |
| Symmetric NO₂ Stretch | 1355-1315 |
| C-N Stretch | 1300-1200 |
| Out-of-Plane C-H Bend | 900-675 |
Note: This table provides general frequency ranges. Specific experimental data for this compound is necessary for accurate assignments.
Conformational Insights from Vibrational Modes
The vibrational spectra can also offer insights into the conformational properties of this compound. The rotational freedom of the phenyl group attached to the nitrogen atom can lead to different conformers, which may be distinguishable by subtle shifts in the vibrational frequencies. The planarity of the carbazole ring system and the orientation of the substituents can influence the vibrational coupling between different parts of the molecule, which is reflected in the FT-IR and FT-Raman spectra.
X-ray Crystallography for Solid-State Molecular Structures
For a compound like this compound, a single-crystal X-ray diffraction study would reveal:
Molecular Conformation: The precise dihedral angle between the plane of the carbazole ring system and the phenyl group at the 9-position.
Bond Parameters: Accurate bond lengths and angles for the entire molecule, including the C-N-C bond angle at the carbazole nitrogen and the geometry of the nitro group.
Intermolecular Interactions: The packing of the molecules in the crystal lattice, highlighting any significant intermolecular forces such as π-π stacking interactions between the aromatic rings or other non-covalent interactions. These interactions are crucial in determining the solid-state properties of the material.
While the crystal structures of several related isomers, such as 2-nitro-3-phenyl-9H-carbazole iucr.orgiucr.orgnih.govuniv-smb.frresearchgate.net and 9-butyl-3-nitro-9H-carbazole iucr.org, have been reported, the specific crystallographic data for this compound is essential for a complete understanding of its solid-state structure. The analysis of its isomers reveals that the carbazole ring system is typically planar, and the orientation of the substituents significantly impacts the crystal packing. iucr.orgiucr.org
Computational Chemistry and Theoretical Investigations of 3 Nitro 9 Phenyl 9h Carbazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in the study of molecules like 3-Nitro-9-phenyl-9H-carbazole to predict their properties.
Geometry Optimization and Validation of Theoretical Models against Experimental Data
The first step in the theoretical investigation of this compound involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in the molecule, providing a stable 3D structure. The accuracy of this theoretical model is then validated by comparing the calculated geometric parameters, such as bond lengths and bond angles, with experimental data obtained from techniques like X-ray crystallography. For similar carbazole (B46965) derivatives, a good agreement between the calculated and experimental data has been consistently reported, lending confidence to the theoretical approach.
Selection and Application of Appropriate Functionals and Basis Sets
The reliability of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For carbazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and effective choice. This functional combines the strengths of both Hartree-Fock theory and DFT. It is often paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p). The inclusion of polarization functions (d,p) is crucial for accurately describing the electronic distribution in molecules with heteroatoms and aromatic systems like this compound. The selection of a larger basis set generally leads to more accurate results, albeit at a higher computational cost.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy levels of the HOMO and LUMO of this compound can be calculated using DFT. These energy values are crucial indicators of the compound's electron-donating and electron-accepting abilities. For instance, in related nitro-carbazole compounds, the HOMO is typically delocalized over the carbazole ring system, while the LUMO is often localized on the electron-withdrawing nitro-phenyl moiety.
| Orbital | Description | Typical Localization in Nitro-Carbazole Systems |
| HOMO | Highest Occupied Molecular Orbital | Delocalized on the carbazole ring |
| LUMO | Lowest Unoccupied Molecular Orbital | Localized on the nitrophenyl ring |
Correlation of HOMO-LUMO Energy Gaps with Reactivity and Electronic Properties
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more likely to be chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This small energy gap is also indicative of potential applications in organic electronics, as it relates to the material's ability to conduct electricity and its optical properties. For example, a lower energy gap in carbazole derivatives has been associated with enhanced nonlinear optical properties.
| HOMO-LUMO Energy Gap (ΔE) | Implied Property |
| Small | High chemical reactivity, potential for good electronic conductivity |
| Large | High kinetic stability, low chemical reactivity |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the extent of electron delocalization and its stabilizing effect on the molecule.
In molecules like this compound, NBO analysis can reveal significant charge transfer from the electron-rich carbazole ring to the electron-withdrawing nitro group. The stabilization energy, E(2), associated with these interactions, provides a measure of their strength. For instance, a notable interaction would be between the lone pair of the nitrogen atom in the carbazole ring and the antibonding orbitals of the nitro group, indicating a substantial intramolecular charge transfer.
| Interaction | Description | Significance |
| Carbazole Ring (Donor) -> Nitro Group (Acceptor) | Intramolecular charge transfer | Stabilization of the molecule, influences electronic properties |
| Lone Pair (N of Carbazole) -> Antibonding Orbital (C-N of Phenyl) | Hyperconjugative interaction | Indicates significant electron delocalization |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites
Theoretical calculations of the Molecular Electrostatic Potential (MEP) provide a valuable tool for understanding the reactivity and intermolecular interaction sites of a molecule. The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are rich or deficient in electrons. These regions are crucial for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. nih.gov
For this compound, the MEP map is characterized by distinct regions of positive, negative, and neutral potential. The color-coded surface typically uses red to indicate regions of most negative electrostatic potential (electron-rich) and blue for the most positive potential (electron-poor), with green representing intermediate or neutral potential.
Negative Potential (Red/Yellow): The most significant negative potential is localized on the oxygen atoms of the nitro (NO₂) group. This is due to the high electronegativity of oxygen, making this area the primary site for electrophilic attack. The electron-rich π-systems of the carbazole and phenyl rings also contribute to regions of negative potential, though to a lesser extent than the nitro group.
Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms of the aromatic rings. The area near the carbazole nitrogen atom may also exhibit a less positive potential due to the electron-donating character of the nitrogen atom to the ring system, although this is counteracted by the strong electron-withdrawing effect of the nitro group.
Interaction Sites: The MEP map predicts that the nitro group is the most likely site for interactions with electrophiles or for forming hydrogen bonds where it can act as a hydrogen bond acceptor. nih.gov The π-rich surfaces of the carbazole and phenyl rings are susceptible to π-π stacking interactions, a common feature in the crystal packing of such aromatic compounds. nih.gov Understanding these sites is fundamental for predicting how the molecule will interact with other molecules, including receptors or other components in an organic electronic device.
A hypothetical representation of MEP surface values is presented in the table below, illustrating the expected charge distribution.
| Molecular Region | Predicted MEP Value Range (a.u.) | Implication for Reactivity |
| Oxygen Atoms of Nitro Group | Highly Negative (e.g., < -0.02) | Favorable site for electrophilic attack; Hydrogen bond acceptor |
| Carbazole Ring System (π-cloud) | Moderately Negative (e.g., -0.01 to 0.0) | Site for π-π stacking interactions |
| Phenyl Ring (π-cloud) | Moderately Negative (e.g., -0.01 to 0.0) | Site for π-π stacking interactions |
| Aromatic Hydrogen Atoms | Positive (e.g., > +0.01) | Potential sites for nucleophilic interaction |
Aromaticity Assessment Using Theoretical Descriptors (e.g., HOMA Index)
Aromaticity is a key concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic conjugated molecules. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor to quantify the degree of π-electron delocalization and, consequently, the aromaticity of a ring system. The HOMA index ranges from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating anti-aromaticity.
In the case of this compound, the carbazole core consists of three fused rings: two six-membered benzene (B151609) rings (A and C) and a five-membered pyrrole (B145914) ring (B). The introduction of substituents can significantly perturb the π-electron system and alter the aromaticity of these individual rings.
Computational studies on similar nitro-substituted carbazoles have shown that the presence of a strong electron-withdrawing nitro group leads to a decrease in the HOMA index value for the substituted ring. nih.gov This indicates a reduction in aromaticity due to the localization of π-electrons induced by the substituent.
Ring A (Nitro-substituted): The nitro group at the 3-position is expected to decrease the aromaticity of this benzene ring compared to an unsubstituted carbazole.
Ring B (Pyrrole): The aromaticity of the central pyrrole ring is also influenced by the substituents on the outer rings.
Ring C (Unsubstituted Benzene): This ring is expected to retain a higher degree of aromaticity, closer to that of the parent carbazole.
Phenyl Group: The phenyl group at the 9-position is largely electronically decoupled from the carbazole π-system due to the orthogonal arrangement often adopted and will have its own high HOMA value, typical of a benzene ring.
The following table provides estimated HOMA index values for the different rings of this compound, based on theoretical calculations and trends observed in related molecules. nih.gov
| Ring System | Ring Identifier | Estimated HOMA Index | Interpretation |
| Benzene (unsubstituted) | Reference | ~1.000 | Fully aromatic |
| Carbazole (parent) | - | ~0.95 (Benzene rings), ~0.75 (Pyrrole ring) | Highly aromatic |
| Ring A (Nitro-substituted) | Benzene ring | < 0.95 | Reduced aromaticity due to NO₂ group |
| Ring B (Pyrrole) | Pyrrole ring | ~0.75 | Moderately aromatic |
| Ring C (Unsubstituted) | Benzene ring | ~0.95 | Aromaticity similar to parent carbazole |
| N-Phenyl Group | Phenyl ring | ~0.99 | Highly aromatic |
Quantum Chemical Studies on Photophysical Properties and Charge Transport Mechanisms
Quantum chemical calculations are essential for elucidating the electronic structure and predicting the photophysical properties of molecules like this compound. These studies provide insights into absorption and emission spectra, frontier molecular orbitals (HOMO and LUMO), and the nature of electronic transitions, which are critical for applications in optoelectronics.
The structure of this compound features an electron-donating carbazole moiety linked to an electron-withdrawing nitro group, forming a donor-π-acceptor (D-π-A) system. This architecture strongly suggests the presence of intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net
Photophysical Properties: Theoretical studies on analogous compounds, such as 2-nitro-3-phenyl-9H-carbazole, show strong absorption in the UV-visible region. nih.gov The absorption spectrum is typically characterized by π-π* transitions within the carbazole and phenyl rings at higher energies (shorter wavelengths) and a lower energy ICT band corresponding to the transition from the HOMO (located on the carbazole/donor part) to the LUMO (located on the nitro-phenyl/acceptor part). The emission spectrum (photoluminescence) is expected to show a significant Stokes shift, which is characteristic of ICT states. nih.gov
Charge Transport Mechanisms: Carbazole derivatives are well-known for their hole-transporting capabilities. nih.gov Theoretical analysis of charge transport involves calculating key parameters like reorganization energy and charge transfer integrals. nih.gov For this compound, the presence of the electron-rich carbazole and phenyl groups suggests a propensity for hole transport. The electron-withdrawing nitro group also introduces the potential for electron transport, suggesting that the molecule could exhibit ambipolar charge transport characteristics. The charge transfer from the carbazole donor to the nitro-derivative acceptor is a key mechanism. researchgate.net
Based on experimental data from the closely related 2-nitro-3-phenyl-9H-carbazole, the following photophysical properties can be anticipated. nih.gov
| Property | Wavelength (nm) | Type of Transition |
| Absorption (λ_abs) | ~260-410 | π-π* and Intramolecular Charge Transfer (ICT) |
| Emission (λ_em) | ~400 | Fluorescence from ICT state |
Theoretical Prediction of Spectroscopic Parameters
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful method for predicting spectroscopic parameters, such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net These theoretical predictions are invaluable for confirming molecular structure and interpreting experimental spectra. Calculations are typically performed using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of vibrational modes. For this compound, key predicted vibrations would include:
N-O Stretching: Asymmetric and symmetric stretching of the nitro group, typically appearing as strong bands in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.
Aromatic C-H Stretching: Vibrations from the carbazole and phenyl rings, expected above 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching modes, usually found in the 1400-1600 cm⁻¹ range.
C-N Stretching: Vibrations associated with the carbazole nitrogen and the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ).
¹H NMR: The aromatic protons on the nitro-substituted ring are expected to be shifted downfield (higher δ values) due to the electron-withdrawing effect of the NO₂ group. Protons on the other carbazole ring and the N-phenyl ring would appear in the typical aromatic region (7-8.5 ppm).
¹³C NMR: The carbon atom attached to the nitro group (C-3) would show a significant downfield shift. Carbons of the N-phenyl group and the carbazole skeleton would have distinct chemical shifts reflecting their local electronic environments.
The tables below summarize the expected spectroscopic parameters for this compound based on theoretical principles.
Predicted IR Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Asymmetric NO₂ Stretch | 1500 - 1600 |
| Aromatic C=C Stretch | 1400 - 1600 |
Predicted NMR Chemical Shifts
| Atom Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| ¹H (aromatic, near NO₂) | 8.0 - 8.5 |
| ¹H (other aromatic) | 7.0 - 8.0 |
| ¹³C (C-NO₂) | 140 - 150 |
Advanced Materials Science Applications and Device Integration of 3 Nitro 9 Phenyl 9h Carbazole Derivatives
Applications in Organic Light-Emitting Diodes (OLEDs)
The functional versatility of 3-Nitro-9-phenyl-9H-carbazole derivatives has led to their exploration in various layers of the OLED device stack. Their tunable energy levels and charge transport characteristics are key to enhancing device efficiency, brightness, and operational stability.
Carbazole-based compounds are renowned for their use as hole-transport layer (HTL) materials due to their excellent hole mobility and high thermal stability. nih.govnih.gov The core carbazole (B46965) unit is an electron-rich heterocyclic compound, which facilitates the efficient transport of positive charge carriers (holes). nih.gov The introduction of a phenyl group at the N-9 position of the carbazole ring often enhances thermal and morphological stability, leading to higher glass transition temperatures (Tg), a crucial factor for device longevity. researchgate.netcityu.edu.hk
Table 1: Properties of Selected Carbazole-Based Hole-Transport Materials
| Compound Name | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temp. (Tg) (°C) | Key Features |
| NPB (reference) | -5.4 to -5.5 | ~10⁻³ - 10⁻⁴ | 95-100 | Standard HTL material. |
| TECEB | -5.5 | Comparable to NPB | 130 | Higher Tg than NPB, good device performance. cityu.edu.hk |
| FLU-DCAR | Not specified | Not specified | Not specified | Used in yellow PhOLEDs, leading to high quantum efficiencies. researchgate.net |
| CDP | Not specified | High | Not specified | Possesses high thermal stability and triplet energy. researchgate.net |
In phosphorescent OLEDs (PhOLEDs), the host material in the emissive layer plays a critical role in device performance. An ideal host should possess bipolar charge transport capabilities—transporting both electrons and holes—to ensure a balanced charge flux and a wide recombination zone within the emissive layer. acs.orgresearchgate.net Carbazole-based molecules are often unipolar, exhibiting a preference for hole transport. acs.org However, by introducing a strong electron-withdrawing group like a nitro substituent, the molecule can be endowed with electron-transporting character, creating a bipolar host material. acs.org The this compound structure, with its hole-transporting carbazole unit and electron-accepting nitro group, is an archetypal D-A design for achieving bipolarity. elsevierpure.com
Furthermore, for PhOLEDs to be efficient, the host material must have a triplet energy level higher than that of the phosphorescent guest emitter to prevent reverse energy transfer and confine triplet excitons on the guest molecules. nbinno.comnih.gov The rigid carbazole framework inherently contributes to a high triplet energy. acs.org This makes carbazole derivatives, including those of this compound, suitable for use as triplet matrix or host materials for green and blue phosphorescent emitters. elsevierpure.comnih.gov
Table 2: Triplet Energies of Carbazole-Based Host Materials
| Host Material | Triplet Energy (eV) | Application | Reference |
| mCBP | ~2.9 | Green/Blue PhOLEDs | acs.org |
| o-CbzBiz | 2.66 | PhOLEDs | acs.org |
| TRZ-DBC2 | 2.71 | Green PhOLEDs | elsevierpure.com |
| H2 (Pyridinyl-Carbazole) | 2.81 | Green/Blue PhOLEDs | nih.gov |
The optoelectronic performance of OLEDs is intrinsically linked to the molecular structure of the materials used. For this compound derivatives, each component of the molecule serves a distinct function that influences key device metrics.
9-phenyl-9H-carbazole Core: This unit forms the structural backbone, providing high thermal stability, which is essential for a long operational lifetime. researchgate.net The rigid and planar nature of the carbazole moiety facilitates intermolecular π-π stacking, which can enhance charge carrier mobility. nih.gov The phenyl group at the nitrogen atom improves morphological stability and processability. researchgate.netcityu.edu.hk
3-Nitro Substituent: As a strong electron-withdrawing group, the nitro moiety is the primary driver for tuning the molecule's electronic properties. researchgate.net It lowers the HOMO and LUMO energy levels, which directly impacts the charge injection barriers from the adjacent layers and can be tailored to match specific device architectures. researchgate.net This substituent is also key to inducing bipolar characteristics by introducing an electron-accepting center to the hole-transporting carbazole framework. acs.org
The interplay between the donor (carbazole) and acceptor (nitro) parts of the molecule governs the intramolecular charge transfer (ICT) characteristics, which in turn affects the emission color and efficiency of the material if used as an emitter. researchgate.net This structure-property relationship allows for the rational design of materials with tailored energy levels, charge transport properties, and thermal stabilities to optimize OLED performance. nih.gov
Utilization in Organic Photovoltaic Devices (Organic Solar Cells)
The same donor-acceptor characteristics that make this compound derivatives useful in OLEDs also make them promising candidates for organic photovoltaic (OPV) devices, or organic solar cells. nbinno.com In OPVs, efficient light absorption, exciton (B1674681) dissociation, and charge transport are necessary for high power conversion efficiency. aimspress.com
Carbazole-based materials are widely recognized for their application in solar cells, often serving as the electron donor or as a component of the hole-transport layer (HTL). nih.govnih.gov Given the inherent hole-transport capability of the carbazole unit, this compound derivatives can function effectively as HTL materials in OPV device architectures. nih.govmdpi.com In this role, they facilitate the efficient extraction of holes from the photoactive layer (the bulk heterojunction) to the anode, preventing charge recombination.
Conversely, the presence of the strong electron-withdrawing nitro group imparts significant electron-accepting character to the molecule. This opens up the possibility of using these derivatives as non-fullerene acceptors (NFAs) in the photoactive layer. nih.govresearchgate.net In a bulk heterojunction with a suitable polymer donor, the this compound derivative could accept an electron from the donor material upon photoexcitation, initiating the charge separation process that generates a current. nih.gov The suitability of the material as either an HTL component or an NFA is determined by the alignment of its HOMO and LUMO energy levels relative to the other materials in the solar cell. researchgate.net
The efficiency of an organic solar cell is heavily dependent on two critical processes: charge separation (exciton dissociation) and charge transport. aimspress.com Both are strongly influenced by the properties of the materials in the active layer.
Charge Separation: Efficient charge separation occurs at the interface between the electron donor and electron acceptor materials. This process is driven by the energy offset between the LUMO of the acceptor and the HOMO of the donor. researchgate.net If a this compound derivative is used as an acceptor, its lowered LUMO level (due to the nitro group) can provide a sufficient driving force for dissociating the exciton generated in the donor material. researchgate.net
Charge Transport: Once separated, the free electrons and holes must be transported efficiently to their respective electrodes to be collected as current. The carbazole moiety provides an excellent pathway for hole transport due to its high hole mobility. nih.gov If the material is used as an acceptor, efficient electron transport pathways must also be established, which depends on the molecular packing and morphology of the active layer blend. researchgate.net Minimizing charge recombination during transport is crucial for achieving a high short-circuit current density (Jsc) and fill factor (FF), thereby maximizing the power conversion efficiency of the solar cell. researchgate.net
Advanced Functions in Organic Electronic Materials
The inherent electronic characteristics of the this compound scaffold, arising from the electron-donating carbazole core and the electron-withdrawing nitro group, suggest its potential for a range of functions in organic electronic devices.
Photoconductivity and Photorefractivity for Display Technologies and Sensors
Carbazole-based materials are well-regarded for their hole-transporting capabilities and have been foundational in the development of photoconductive and photorefractive materials. researchgate.netnih.gov The introduction of a nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties of the carbazole ring, potentially enhancing its photoconductive and photorefractive characteristics.
While direct experimental data on the photoconductivity and photorefractivity of this compound is not extensively available in the reviewed literature, the photophysical properties of a closely related isomer, 2-nitro-3-phenyl-9H-carbazole, have been investigated. This isomer exhibits an absorption band between 260 nm and 410 nm in a dilute dichloromethane (B109758) solution. nih.gov Its photoluminescence spectrum shows a dominant broad peak in the blue-violet region at 400 nm when excited at 350 nm. nih.gov These properties, stemming from the carbazole moiety, are crucial for photosensitization, the initial step in both photoconductivity and photorefractivity. The presence of the nitro group can further facilitate charge separation and influence the trapping of charge carriers, which are essential processes for these phenomena. For a material to be photorefractive, it must exhibit both photoconductivity and an electro-optic effect. The non-centrosymmetric nature that can be induced in polymeric composites containing such chromophores is key to achieving a macroscopic electro-optic response.
Charge Transport Properties and High Electron Mobility
The charge transport properties of organic materials are fundamental to their performance in electronic devices. Carbazole derivatives are renowned for their excellent hole-transporting capabilities. mdpi.comresearchgate.net This is attributed to the electron-rich nature of the carbazole nucleus, which can be readily oxidized to form a stable radical cation.
The introduction of a nitro group at the 3-position of the 9-phenyl-9H-carbazole is expected to significantly modify its charge transport characteristics. The strong electron-withdrawing nature of the nitro group would lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be advantageous in tuning the energy level alignment in multilayer organic electronic devices, potentially improving charge injection and transport balance. While carbazoles are predominantly known as hole transporters, the presence of a strong electron-withdrawing group like the nitro moiety could potentially introduce or enhance electron-transporting properties, leading to ambipolar charge transport behavior. However, specific experimental measurements of the electron mobility for this compound are not detailed in the currently available literature. Computational studies on similar carbazole derivatives are often employed to predict these properties and guide synthetic efforts. researchgate.net
Building Block for Functional Polymers and Macromolecules
The this compound molecule possesses reactive sites that make it a viable candidate as a monomer for the synthesis of functional polymers and macromolecules with tailored properties for specific applications.
Incorporation into Microporous Organic Polymers (MOPs) for Gas Adsorption and Separation
Microporous organic polymers (MOPs) have emerged as a promising class of materials for gas storage and separation due to their high surface areas, tunable pore sizes, and good chemical stability. nih.gov Carbazole-based building blocks have been successfully utilized in the synthesis of MOPs. rsc.org The rigid and planar structure of the carbazole unit contributes to the formation of a robust and porous framework.
The incorporation of this compound into a MOP framework could offer several advantages for gas adsorption and separation. The presence of the polar nitro group can enhance the affinity of the polymer for specific gas molecules, such as carbon dioxide, through dipole-quadrupole interactions. This can lead to improved selectivity in gas separation applications. The synthesis of such polymers is often achieved through reactions like Friedel-Crafts alkylation, where the carbazole units are cross-linked to form a three-dimensional network. rsc.org While the potential is evident, specific examples of MOPs synthesized from this compound and their corresponding gas adsorption data are not prominently featured in the reviewed literature.
Synthesis of Carbazole-Based Conjugated Polymers for Electronic Applications
Conjugated polymers containing carbazole units in their backbone are of great interest for various electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netmdpi.com These polymers are typically synthesized through cross-coupling reactions, such as Suzuki or Yamamoto coupling, which create carbon-carbon bonds between monomer units.
This compound can be functionalized with reactive groups, such as boronic acids or halides, to make it suitable for polymerization. The incorporation of this monomer into a conjugated polymer backbone would be expected to influence the polymer's electronic and optical properties. The electron-withdrawing nitro group would lower the polymer's HOMO and LUMO energy levels, which can be beneficial for controlling charge injection and transport in devices. Furthermore, the presence of the nitro group can affect the intramolecular charge transfer characteristics of the polymer, potentially leading to red-shifted absorption and emission spectra. researchgate.net The synthesis of such polymers would allow for the fine-tuning of the material's properties for specific electronic applications.
Electrochemical Properties for Device Performance
The electrochemical behavior of this compound is a critical aspect that determines its suitability for use in various electronic devices. Techniques such as cyclic voltammetry are employed to study the redox properties of these materials. iieta.orgossila.com
The electrochemical properties of 9-phenylcarbazoles are sensitive to the nature and position of substituents on the carbazole ring. ntu.edu.tw For instance, the oxidation potential is affected by substituents at the 3 and 6 positions. ntu.edu.tw The presence of an electron-withdrawing nitro group at the 3-position is expected to make the carbazole unit more difficult to oxidize, resulting in a higher oxidation potential compared to the unsubstituted 9-phenyl-9H-carbazole. This property can be advantageous in creating materials with high ionization potentials, which can be useful for specific applications in organic electronics.
Below is a table summarizing the expected influence of the 3-nitro substituent on the electrochemical properties of 9-phenyl-9H-carbazole.
| Property | Unsubstituted 9-phenyl-9H-carbazole | Expected for this compound | Rationale |
| Oxidation Potential | Lower | Higher | The electron-withdrawing nitro group deactivates the carbazole ring towards oxidation. |
| Reduction Potential | Not readily reducible | Accessible reduction potential | The nitro group is a well-known electrochemically reducible functional group. |
| Electrochemical Band Gap | Wider | Potentially narrower | The introduction of both electron-donating (carbazole) and electron-withdrawing (nitro) moieties can lead to intramolecular charge transfer, which may reduce the energy gap between the HOMO and LUMO. |
Cyclic Voltammetry for Redox Potentials and Energy Level Alignment
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of electroactive molecules like this compound and its derivatives. sciepub.com By measuring the current response to a sweeping potential, CV allows for the determination of oxidation and reduction potentials. These potentials are crucial for estimating the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for designing and optimizing organic electronic devices. ntu.edu.tw
The HOMO level, which corresponds to the molecule's ability to donate an electron, can be calculated from the onset potential of the first oxidation peak in the cyclic voltammogram. Similarly, the LUMO level, representing the molecule's ability to accept an electron, can be estimated from the onset of the reduction potential. The difference between the HOMO and LUMO levels provides the electrochemical energy gap, a key indicator of the material's electronic properties and its potential application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
For carbazole derivatives, the redox behavior is centered on the electron-rich carbazole core, which can be reversibly oxidized. ntu.edu.tw However, the precise potential at which this occurs is highly sensitive to the nature and position of substituents on the carbazole ring. ntu.edu.twntu.edu.tw
Influence of Molecular Structure on Electrochemical Behavior
The molecular structure of 9-phenyl-9H-carbazole derivatives profoundly influences their electrochemical behavior, particularly the oxidation potential. The electronic nature of substituents at the 3- and 6-positions of the carbazole core dictates the ease with which an electron can be removed from the molecule. ntu.edu.twntu.edu.tw
Electron-donating groups (EDGs), such as amino groups, increase the electron density on the carbazole ring system. This makes the molecule easier to oxidize, resulting in a lower (less positive) oxidation potential. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the carbazole core, making it more difficult to remove an electron and thereby increasing the oxidation potential (shifting it to a more positive value). ntu.edu.tw
The nitro group (-NO₂) is a very strong electron-withdrawing group. Its presence on the 9-phenyl-9H-carbazole framework has a dramatic impact on the molecule's redox properties. Research on the closely related 3,6-dinitro-9-phenyl-9H-carbazole demonstrates that the powerful electron-withdrawing effect of the two nitro groups makes the compound incredibly difficult to oxidize. ntu.edu.tw In fact, within the typical potential window used for cyclic voltammetry, no oxidation wave is observed for this di-nitro derivative. Instead, only reduction waves corresponding to the nitro groups are seen at negative potentials. ntu.edu.tw
This behavior contrasts sharply with other 3,6-disubstituted 9-phenylcarbazoles. For instance, substituting with bromine atoms, which are moderately electron-withdrawing, results in a reversible oxidation, but at a significantly more positive potential than the unsubstituted parent compound. ntu.edu.tw When electron-donating amino groups are present, the oxidation potential is lowered substantially. ntu.edu.tw
The following interactive table summarizes the effect of different substituents at the 3- and 6-positions on the half-wave oxidation potential (E₁/₂) of the 9-phenyl-9H-carbazole core, illustrating the significant influence of molecular structure on electrochemical properties. ntu.edu.twntu.edu.tw
| Compound Name | Substituent at 3,6-positions | Substituent Type | Half-wave Oxidation Potential (E₁/₂) vs Ag/AgCl (V) | Electrochemical Behavior |
|---|---|---|---|---|
| 3,6-Diamino-9-phenyl-9H-carbazole | -NH₂ | Strongly Electron-Donating | +0.50 (irreversible peak) | Easier to oxidize |
| 9-Phenyl-9H-carbazole | -H | Neutral | +1.38 (irreversible peak) | Baseline |
| 3,6-Dibromo-9-phenyl-9H-carbazole | -Br | Moderately Electron-Withdrawing | +1.49 | Harder to oxidize |
| 3,6-Dinitro-9-phenyl-9H-carbazole | -NO₂ | Strongly Electron-Withdrawing | Not Oxidized | Extremely difficult to oxidize; shows reduction waves instead |
Data sourced from studies on 3,6-disubstituted 9-phenylcarbazoles to illustrate the electronic effect of substituents. ntu.edu.twntu.edu.tw
This strong modulation of redox potentials via substitution is a powerful tool in materials science. For this compound, the single strong electron-withdrawing nitro group is expected to significantly increase the oxidation potential compared to the unsubstituted 9-phenyl-9H-carbazole, thereby lowering the HOMO energy level. This precise tuning of energy levels is essential for achieving efficient charge injection/extraction and transport in electronic devices, and for ensuring proper energy level alignment between different layers in a device stack. ntu.edu.tw
Conclusion and Future Research Directions
Synthesis and Functionalization Advancements of 3-Nitro-9-phenyl-9H-carbazole
The synthesis of the this compound scaffold relies on established yet evolving methodologies in heterocyclic chemistry. A predominant strategy involves the construction of a substituted nitrobiphenyl intermediate, followed by a cyclization reaction to form the carbazole (B46965) core. The Cadogan cyclization, which utilizes trivalent phosphorus reagents to deoxygenatively cyclize a nitro group with an adjacent aryl ring, is a cornerstone method for creating the carbazole system from nitro-based substrates. researchgate.netbohrium.com This reaction is valued for its efficiency in forming the central five-membered ring. researchgate.net
Another powerful approach is the Suzuki-Miyaura cross-coupling reaction to create the requisite o-nitrobiphenyl intermediate, which is then cyclized. nih.gov This method offers high yields, often between 95-100%, and proceeds under milder conditions than traditional methods, representing a more energy-efficient and environmentally conscious pathway. nih.gov The choice of catalyst, such as palladium-based systems, is critical for the success of these coupling reactions. nih.gov
Functionalization of the pre-formed carbazole is also a key area of research. The nitrogen at the 9-position can be readily substituted, with the introduction of the phenyl group being a common modification to tune the electronic and physical properties of the molecule. nih.gov Further functionalization on the carbazole rings allows for the precise tailoring of the compound's characteristics for specific applications. nih.gov
| Synthetic Method | Description | Key Features | Reference(s) |
| Cadogan Cyclization | Deoxygenative cyclization of an o-nitrobiphenyl using a trivalent phosphorus reagent (e.g., triphenylphosphine) to form the carbazole ring. | Efficient for creating the carbazole core from nitro-precursors. | researchgate.netbohrium.comnih.gov |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling to form the biphenyl (B1667301) intermediate, followed by cyclization of the nitro group. | High yields (up to 95-100%), milder reaction conditions, and good functional group tolerance. | nih.gov |
| Ullmann Condensation | A traditional method involving copper-catalyzed reaction to form the N-aryl bond, often used for N-phenylation. | A classic method, though often requiring high temperatures. | nih.gov |
| Diels-Alder Reaction | Used to construct multi-substituted biphenyl intermediates with good stability. | Offers an alternative route to the key biphenyl precursors with yields of 58%-78%. | nih.gov |
Progress in Understanding Reactivity and Transformation Mechanisms
The reactivity of this compound is dominated by the chemical behavior of the nitro group and the electron-rich carbazole nucleus. The nitro group is a versatile functional handle that can undergo a range of transformations, most notably reduction to an amino group. This transformation is fundamental, as it converts an electron-withdrawing group into an electron-donating one, drastically altering the molecule's electronic and photophysical properties and opening pathways to further derivatization.
The mechanism of the Cadogan cyclization is of significant academic interest. It is believed to proceed through a nitrene intermediate, formed by the deoxygenation of the nitro group by the phosphine (B1218219) reagent. This highly reactive nitrene then undergoes intramolecular cyclization onto the adjacent aromatic ring to form the carbazole skeleton. researchgate.net However, the reaction can sometimes yield a mixture of products, indicating challenges in controlling regioselectivity, particularly with complex substrates. nih.gov
The electronic nature of the substituents profoundly influences the reactivity of the carbazole core. The presence of the electron-withdrawing nitro group deactivates the carbazole ring system towards electrophilic substitution. Conversely, it can make the molecule more susceptible to nucleophilic attack under certain conditions. The nucleophilicity of the carbazole nitrogen itself is also reduced by electron-withdrawing groups on the aromatic rings, which can impact its reactivity in N-alkylation or N-arylation reactions. mdpi.com
Role of Computational Chemistry in Predictive Design and Characterization
Computational chemistry has become an indispensable tool for elucidating the structure-property relationships in carbazole derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely employed to predict and understand the geometric and electronic properties of molecules like this compound.
Theoretical calculations provide critical insights into the molecule's solid-state structure, complementing experimental data from X-ray crystallography. mdpi.com For instance, computations can accurately predict key structural parameters such as the dihedral angle between the carbazole plane and the N-phenyl substituent, which is crucial for understanding packing effects and charge transport in the solid state. nih.govresearchgate.net
Furthermore, computational models are vital for interpreting photophysical properties. They can predict the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which govern the molecule's charge injection and transport capabilities in electronic devices. mdpi.com Theoretical calculations of excited states help in assigning absorption and emission bands observed in UV-visible and photoluminescence spectra to specific electronic transitions, such as π–π* or intramolecular charge transfer (ICT) states. nih.govmdpi.com This predictive power allows for the rational design of new carbazole-based molecules with tailored optoelectronic properties before undertaking complex and costly synthesis.
Emerging Applications in Next-Generation Organic Electronic and Materials Science Devices
Carbazole derivatives are foundational materials in the field of organic electronics due to their excellent chemical and thermal stability, good hole-transporting properties, and high photoluminescence quantum yields. mdpi.comresearchgate.net The 9-phenylcarbazole (B72232) unit, in particular, is a privileged scaffold for materials used in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and other advanced devices. mdpi.comnbinno.com
In OLEDs, these compounds are highly versatile. They can function as:
Host Materials: Their high triplet energy allows them to host phosphorescent emitters, facilitating efficient energy transfer for light emission. mdpi.com
Hole-Transporting Layers (HTLs): The electron-rich carbazole core provides excellent mobility for holes, ensuring efficient charge injection and transport from the anode to the emissive layer. nbinno.comresearchgate.net
Emitters: By modifying the carbazole core with various substituents, the emission color can be tuned across the visible spectrum, making them suitable as blue, green, or red emitters. magtech.com.cn
The extended π-conjugation and electron-donating character of the carbazole moiety are key to these functions, facilitating charge transfer processes that are critical for device efficiency. nbinno.com The introduction of a nitro group can further modulate these properties, potentially leading to materials with specific charge-trapping or transport characteristics. Beyond display and lighting technologies, carbazole derivatives are being explored as redox shuttles to protect Li-Ion batteries from overcharging and as precursors for nitrogen-doped carbons used in catalysis and energy storage. mdpi.com
| Application Area | Role of Carbazole Derivative | Key Enabling Properties | Reference(s) |
| Organic Light-Emitting Diodes (OLEDs) | Host Material, Hole-Transport Layer, Emitter | High triplet energy, good hole mobility, tunable emission, thermal stability. | mdpi.comnbinno.commagtech.com.cn |
| Organic Photovoltaics (OPVs) | Hole-Transporting Material | Efficient charge extraction, good film-forming properties, high hole mobility. | researchgate.netnbinno.com |
| Dye-Sensitized Solar Cells (DSSCs) | Component of Organic Dyes | Strong absorption, electron-rich character, high photoconductivity. | researchgate.net |
| Energy Storage | Redox Shuttle in Li-Ion Batteries, Precursor for N-doped carbons | Tunable oxidation potential, ability to form nitrogen-rich carbon materials upon pyrolysis. | mdpi.com |
Identification of Key Challenges and Unexplored Academic Avenues
Despite significant progress, several challenges and unexplored opportunities remain in the field of this compound research.
Key Challenges:
Synthetic Selectivity: Achieving high regioselectivity in the functionalization of the carbazole core, especially in the presence of directing groups like the nitro substituent, remains a challenge. Developing synthetic methods that provide precise control over substitution patterns is crucial.
Green Chemistry: Many existing synthetic protocols, such as the Cadogan cyclization, often require stoichiometric amounts of reagents and high reaction temperatures. bohrium.com A continuing challenge is the development of more sustainable, catalyst-based methods that operate under milder conditions with higher atom economy. nih.gov
Device Stability and Efficiency: While carbazoles are known for their stability, the long-term operational stability of organic electronic devices remains a primary concern. Further molecular engineering is needed to enhance the robustness and quantum efficiency of materials based on this compound. mdpi.comnbinno.com
Unexplored Academic Avenues:
Novel Transformations: The nitro group is a versatile precursor. Future research could explore a wider range of transformations beyond simple reduction, such as its participation in multicomponent reactions or novel cyclization strategies to build more complex heterocyclic systems.
Advanced Computational Modeling: While DFT is widely used, more advanced computational models could be employed to simulate charge transport in amorphous thin films and to better predict the performance of materials in a device context, bridging the gap between single-molecule properties and bulk material behavior.
Sensing and Catalysis: The unique electronic properties conferred by the nitro and phenyl substituents could be harnessed for applications in chemical sensing. Furthermore, metal complexes of functionalized carbazoles could be explored as catalysts for a variety of organic transformations.
Chiral Materials: Introducing chirality into the this compound structure could lead to materials with interesting chiroptical properties, potentially applicable in circularly polarized OLEDs (CP-OLEDs) and asymmetric catalysis.
Addressing these challenges and exploring these new avenues will ensure that this compound and its derivatives continue to be a rich source of scientific discovery and technological innovation.
Q & A
Q. How do substituents at the 3,6-positions influence the optoelectronic properties of carbazole derivatives?
- Methodological Answer :
- Suzuki coupling : Introduce boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at 3,6-positions to create π-extended systems.
- Electrogenerated chemiluminescence (ECL) : Measure emission spectra in acetonitrile/TPrA systems; nitro groups reduce ECL intensity but improve redox stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
